Mesembrine
Overview
Description
This compound has garnered attention due to its potential therapeutic effects, particularly as a serotonin reuptake inhibitor and a weak inhibitor of the enzyme phosphodiesterase 4 . Mesembrine has been traditionally used for its mood-enhancing properties and is being studied for its potential in treating anxiety and depression .
Mechanism of Action
- Mesembrine primarily acts as a serotonin reuptake inhibitor (SRI) . It prevents the reabsorption of serotonin into neurons, thereby increasing its availability in the brain .
- Additionally, this compound behaves as a weak inhibitor of phosphodiesterase 4 (PDE4) , an enzyme involved in cellular signaling pathways .
- By inhibiting serotonin reuptake, this compound enhances serotonin levels in the synaptic cleft. This action contributes to its antidepressant effects, similar to selective serotonin reuptake inhibitors (SSRIs) .
- This compound biosynthesis involves the integration of amino acids tyrosine and phenylalanine through intricate biochemical pathways. These pathways lead to the formation of this compound’s octahydroindole core, which is crucial for its pharmacological activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Mesembrine plays a crucial role in biochemical reactions, primarily through its interaction with the serotonin transporter (SERT). It inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . Additionally, this compound acts as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) . These interactions suggest that this compound can modulate neurotransmitter levels and intracellular signaling pathways, contributing to its antidepressant and anxiolytic effects.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By inhibiting the serotonin transporter, this compound increases serotonin levels, which can enhance mood and reduce anxiety . This compound also affects cell signaling pathways, such as those involving cAMP, by inhibiting PDE4 . These actions can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and potentially improving cognitive function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the serotonin transporter and PDE4. By binding to the serotonin transporter, this compound prevents the reuptake of serotonin, thereby increasing its extracellular concentration . The inhibition of PDE4 by this compound leads to elevated levels of cAMP, which can activate various downstream signaling pathways involved in mood regulation and cognitive function . These molecular interactions underpin the therapeutic potential of this compound in treating mood disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained increases in serotonin levels and cAMP signaling, suggesting prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to produce significant antidepressant and anxiolytic effects without notable toxicity . At high doses, this compound can cause adverse effects, including potential toxicity and behavioral changes . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as PDE4. By inhibiting PDE4, this compound increases cAMP levels, which can affect various metabolic processes . Additionally, this compound undergoes metabolic transformations, including O- and N-demethylation, dihydration, and hydroxylation . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The serotonin transporter plays a key role in the uptake and distribution of this compound in neuronal cells . Additionally, this compound’s interaction with PDE4 can influence its localization and accumulation within cells . These transport and distribution mechanisms are essential for the compound’s pharmacological activity.
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal cells, where it interacts with the serotonin transporter and PDE4 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are critical for this compound’s activity and function in modulating neurotransmitter levels and intracellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One concise method involves a four-step process starting from known compounds. Key reactions include the Rhodium(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and carbon monoxide, followed by a palladium-catalyzed coupling reaction with aryl bromides to form γ,γ-disubstituted α,β-cyclohexenone. The final step involves an aza-Michael addition to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Sceletium tortuosum. The plant material undergoes Soxhlet extraction, and the alkaloids are isolated and purified using techniques such as gas chromatography-mass spectrometry and liquid chromatography coupled to high-resolution mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Mesembrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesembrenone.
Reduction: Reduction reactions can convert mesembrenone back to this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.
Major Products:
Oxidation: Mesembrenone
Reduction: this compound
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Mesembrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on serotonin reuptake and enzyme inhibition.
Medicine: Potential therapeutic agent for treating anxiety, depression, and other mood disorders.
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
Mesembrenone: An oxidized form of mesembrine with similar pharmacological properties.
Mesembranol: A related alkaloid with structural similarities.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with comparable effects.
Uniqueness: this compound stands out due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor. This combination of activities is relatively rare among natural alkaloids and contributes to its unique therapeutic profile .
Properties
IUPAC Name |
(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152968 | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6023-73-0, 468-53-1 | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesembrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESEMBRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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